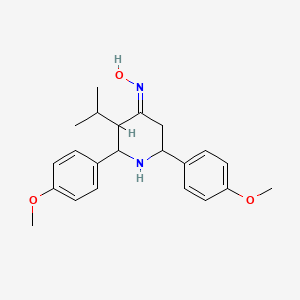
3-isopropyl-2,6-bis(4-methoxyphenyl)-4-piperidinone oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-isopropyl-2,6-bis(4-methoxyphenyl)-4-piperidinone oxime, also known as IPP-OMe, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-isopropyl-2,6-bis(4-methoxyphenyl)-4-piperidinone oxime is not fully understood. However, it is believed to act through the inhibition of various enzymes, including topoisomerase II and DNA polymerase. 3-isopropyl-2,6-bis(4-methoxyphenyl)-4-piperidinone oxime has also been shown to modulate the activity of ion channels, including voltage-gated potassium channels.
Biochemical and Physiological Effects:
3-isopropyl-2,6-bis(4-methoxyphenyl)-4-piperidinone oxime has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that 3-isopropyl-2,6-bis(4-methoxyphenyl)-4-piperidinone oxime can inhibit the growth of cancer cells, induce apoptosis, and modulate the activity of ion channels. In vivo studies have shown that 3-isopropyl-2,6-bis(4-methoxyphenyl)-4-piperidinone oxime can reduce tumor growth and improve neurological function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-isopropyl-2,6-bis(4-methoxyphenyl)-4-piperidinone oxime is its potential as a building block for the synthesis of functional materials. 3-isopropyl-2,6-bis(4-methoxyphenyl)-4-piperidinone oxime is also relatively easy to synthesize and purify, making it a useful tool for researchers. However, one of the main limitations of 3-isopropyl-2,6-bis(4-methoxyphenyl)-4-piperidinone oxime is its potential toxicity, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 3-isopropyl-2,6-bis(4-methoxyphenyl)-4-piperidinone oxime. One potential direction is the investigation of its potential as an anti-tumor agent, particularly in combination with other drugs. Another direction is the study of its effects on ion channels, which could lead to the development of new drugs for the treatment of neurological disorders. Additionally, 3-isopropyl-2,6-bis(4-methoxyphenyl)-4-piperidinone oxime could be further investigated for its potential as a building block for the synthesis of functional materials.
Méthodes De Synthèse
The synthesis of 3-isopropyl-2,6-bis(4-methoxyphenyl)-4-piperidinone oxime involves the reaction of 3-isopropyl-2,6-bis(4-methoxyphenyl)-4-chloroanilines with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The resulting product is then purified through recrystallization to obtain pure 3-isopropyl-2,6-bis(4-methoxyphenyl)-4-piperidinone oxime.
Applications De Recherche Scientifique
3-isopropyl-2,6-bis(4-methoxyphenyl)-4-piperidinone oxime has been extensively studied for its potential applications in various fields, including medicinal chemistry, neurobiology, and material science. In medicinal chemistry, 3-isopropyl-2,6-bis(4-methoxyphenyl)-4-piperidinone oxime has been investigated for its potential as an anti-tumor agent, as well as for its ability to inhibit the growth of cancer cells. In neurobiology, 3-isopropyl-2,6-bis(4-methoxyphenyl)-4-piperidinone oxime has been studied for its potential as a neuroprotective agent, as well as for its ability to modulate the activity of ion channels. In material science, 3-isopropyl-2,6-bis(4-methoxyphenyl)-4-piperidinone oxime has been investigated for its potential as a building block for the synthesis of functional materials.
Propriétés
IUPAC Name |
(NZ)-N-[2,6-bis(4-methoxyphenyl)-3-propan-2-ylpiperidin-4-ylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-14(2)21-20(24-25)13-19(15-5-9-17(26-3)10-6-15)23-22(21)16-7-11-18(27-4)12-8-16/h5-12,14,19,21-23,25H,13H2,1-4H3/b24-20- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYNGOKHOQNKCD-GFMRDNFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(NC(CC1=NO)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C\1C(NC(C/C1=N/O)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-(4-ethoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5824006.png)
acetaldehyde (2-nitrophenyl)hydrazone](/img/structure/B5824013.png)


![methyl 4-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B5824039.png)
![3-(4-chlorophenyl)-5-[(2-fluorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5824049.png)
![11-methyl-1,2,3,5,6,7-hexahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5824055.png)
![1-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]thio}acetone](/img/structure/B5824061.png)
![N-[2-(hydroxymethyl)phenyl]benzenesulfonamide](/img/structure/B5824074.png)

![2-[({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5824083.png)